molecular formula C9H16Cl2N4O B2858095 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride CAS No. 2138212-77-6

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride

Cat. No.: B2858095
CAS No.: 2138212-77-6
M. Wt: 267.15
InChI Key: KYOPZIHSNIHJNI-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C9H14N4O2ClH It is a heterocyclic compound that contains both piperidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion and minimal by-products. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, including room temperature and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is unique due to its specific combination of piperidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c10-8(14)7-5-12-9(13-7)6-1-3-11-4-2-6;;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOPZIHSNIHJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138212-77-6
Record name 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride
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